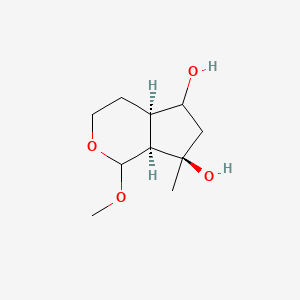
3-Deoxo-1beta-methoxyjioglutolide
Overview
Description
3-Deoxo-1beta-methoxyjioglutolide is a naturally occurring compound known for its significant biological activities, particularly its anti-neoplastic (anti-cancer) and anti-inflammatory properties. This compound has garnered attention in scientific research due to its unique molecular structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxo-1beta-methoxyjioglutolide typically involves complex organic reactions, starting from simpler precursor molecules. The process may include multiple steps such as cyclization, oxidation, and methylation. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Deoxo-1beta-methoxyjioglutolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and pharmacokinetic properties.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Medicine: Due to its anti-neoplastic and anti-inflammatory properties, it is being investigated for use in cancer therapy and treatment of inflammatory diseases.
Industry: Its unique properties make it a candidate for developing new pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism by which 3-Deoxo-1beta-methoxyjioglutolide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and inflammation. The exact molecular targets and pathways are still under investigation, but research suggests that it may modulate immune responses and reduce oxidative stress.
Comparison with Similar Compounds
3-Deoxo-1beta-methoxyjioglutolide is unique due to its specific molecular configuration, which sets it apart from other similar compounds. Some similar compounds include:
Jioglutolide: A closely related compound with similar biological activities.
Other derivatives of jioglutolide: These compounds may have slight structural variations but exhibit different biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(4aR,7R,7aS)-1-methoxy-7-methyl-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyran-5,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(12)5-7(11)6-3-4-14-9(13-2)8(6)10/h6-9,11-12H,3-5H2,1-2H3/t6-,7?,8+,9?,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPGORFOYNHNMD-PQJLALOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OCC2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC([C@H]2[C@@H]1C(OCC2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


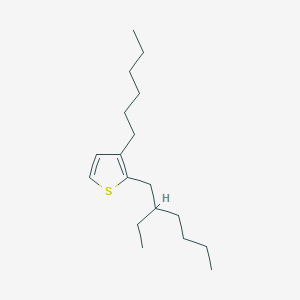
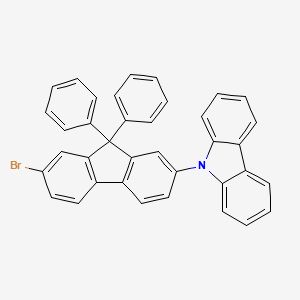
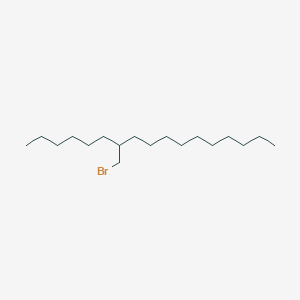
![7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B1495017.png)
![tert-butyl N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]carbamate](/img/structure/B1495023.png)
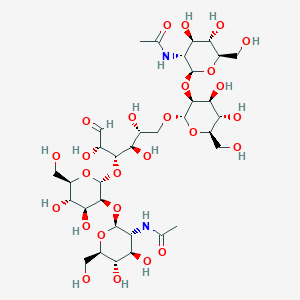
![13,14-Dihydro-13-phenyl-benz[c]indolo[2,3-a]carbazole](/img/structure/B1495034.png)
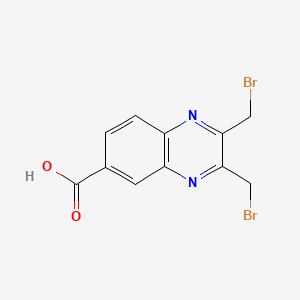
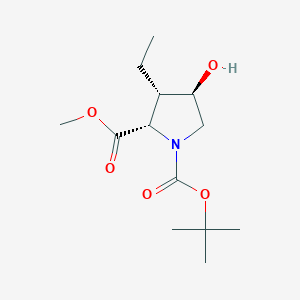
![[2-Methoxy-6-(methylsulfanyl)phenyl]methanol](/img/structure/B1495047.png)
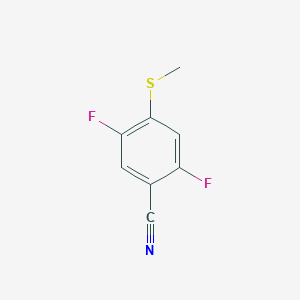
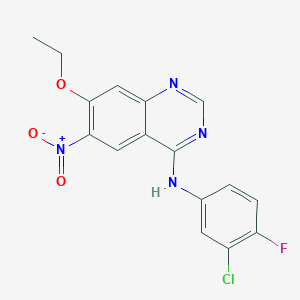
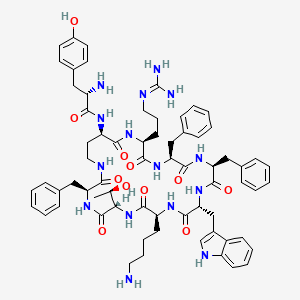
![5-Hydrazinyl-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1495063.png)
